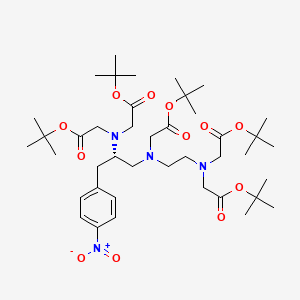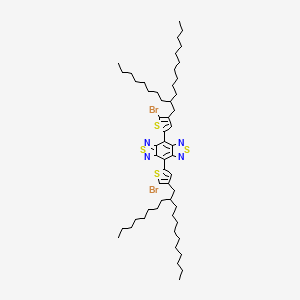![molecular formula C44H62O4S4Sn2 B1496696 [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496696.png)
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organic compound characterized by its unique structure, which includes multiple thieno and dioxin rings, as well as trimethylstannyl groups
Méthodes De Préparation
The synthesis of [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves multiple steps, typically starting with the preparation of the thieno and dioxin rings. These rings are then functionalized with ethylhexyl groups and trimethylstannyl groups through a series of reactions, including halogenation and stannylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
- Oxidation : The thieno and dioxin rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can target the stannyl groups, converting them to other functional groups.
- Substitution : The trimethylstannyl groups can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a bioactive compound with applications in drug discovery.
- Medicine : Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:
- Bis(2-ethylhexyl) terephthalate : A plasticizer with similar ethylhexyl groups but different core structure .
- 1D open-framework metal phosphates : Compounds with similar structural complexity and potential applications in materials science . The uniqueness of [4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of thieno and dioxin rings with trimethylstannyl groups, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C44H62O4S4Sn2 |
|---|---|
Poids moléculaire |
1020.6 g/mol |
Nom IUPAC |
[4,8-bis[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H44O4S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-27-31-33(41-17-15-39-31)37(45-27)29-25-13-19-44-36(25)30(26-14-20-43-35(26)29)38-34-32(40-16-18-42-34)28(46-38)22-24(8-4)12-10-6-2;;;;;;;;/h13-14,23-24H,5-12,15-18,21-22H2,1-4H3;6*1H3;; |
Clé InChI |
KDJCBHUGBKESAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC1=C2C(=C(S1)C3=C4C=C(SC4=C(C5=C3SC(=C5)[Sn](C)(C)C)C6=C7C(=C(S6)CC(CC)CCCC)OCCO7)[Sn](C)(C)C)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1496634.png)








